molecular formula C23H18ClF3N4O2S2 B3026959 N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide CAS No. 1195768-23-0

N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

Cat. No. B3026959
M. Wt: 539.0
InChI Key: IOJHPWJJWDACRN-UHFFFAOYSA-N
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Description

The compound "N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide" is a multifaceted molecule that likely exhibits a range of biological activities due to the presence of several functional groups known to interact with biological systems. The thiazole ring, a common motif in drug design, is often associated with various pharmacological properties. The presence of the sulfonamide group suggests potential inhibitory activity against various enzymes, as sulfonamides are known to mimic the natural substrates of many enzymes .

Synthesis Analysis

The synthesis of complex molecules such as the one described often involves multi-step reactions, where the thiazole and sulfonamide moieties can be introduced through various synthetic strategies. For instance, the synthesis of related sulfonamide compounds has been reported, where the sulfonamide group is attached to a phenyl ring, as seen in the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides . The synthesis of such compounds typically requires careful selection of reagents and reaction conditions to ensure the formation of the desired product with the correct substitution pattern.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For example, the copper(II)-sulfonamide complexes studied in paper show that the molecular structure, including the coordination geometry around the copper center, affects their interaction with DNA and subsequent biological activities. The specific geometry and electronic distribution in the molecule of interest would likely play a crucial role in its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, often serving as inhibitors for enzymes. For example, benzenesulfonamides have been shown to inhibit carbonic anhydrases . The presence of fluorine atoms in the molecule could also influence its reactivity and interaction with enzymes, as fluorinated compounds often exhibit increased binding potency and metabolic stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, for instance, can enhance the lipophilicity and metabolic stability of the molecule, which are important factors for drug development . The tert-butyl group could contribute to steric hindrance, potentially affecting the molecule's ability to fit into enzyme active sites or interact with other biological molecules .

Scientific Research Applications

Anticancer Activity

The sulfonamide derivatives, including compounds similar to N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide, have shown promise in anticancer research. A study by González-Álvarez et al. (2013) discussed mixed-ligand copper(II)-sulfonamide complexes, which demonstrated significant antiproliferative activity in human tumor cells, including colon adenocarcinoma and leukemia T lymphocytes, predominantly causing cell death by apoptosis (González-Álvarez et al., 2013). This study indicates the potential of sulfonamide derivatives in cancer treatment.

Anti-HIV Activity

Sulfonamide derivatives have also been investigated for their potential in anti-HIV treatments. Brzozowski and Sa̧czewski (2007) synthesized a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives as potential anti-HIV agents. One selected compound showed notable anti-HIV-1 activity, suggesting the utility of such compounds in HIV research (Brzozowski & Sa̧czewski, 2007).

Antibacterial and Anthelmintic Activity

The title compound and its derivatives have been explored for antibacterial and anthelmintic activities. For instance, a study by Sanjeevarayappa et al. (2015) on a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, showed that it possessed moderate anthelmintic and poor antibacterial activity (Sanjeevarayappa et al., 2015).

Antifungal and Antimicrobial Properties

Further, Choi et al. (2015) investigated the pesticidal activities of related thiazole derivatives. Their findings suggest the utility of these compounds in controlling mosquito larvae and plant diseases, indicating their potential as antifungal and antimicrobial agents (Choi et al., 2015).

Application in Psoriasis Treatment

In the context of autoimmune diseases, a study by Li et al. (2016) identified a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, demonstrating significant antipsoriatic effects in a psoriatic animal model. This highlights the potential application of similar compounds in treating autoimmune conditions like psoriasis (Li et al., 2016).

properties

IUPAC Name

N-[3-[2-tert-butyl-5-(2-chloropyrimidin-4-yl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF3N4O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(24)29-16)12-6-4-9-15(17(12)27)31-35(32,33)20-13(25)7-5-8-14(20)26/h4-11,31H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJHPWJJWDACRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)Cl)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107062
Record name N-[3-[5-(2-Chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

CAS RN

1195768-23-0
Record name N-[3-[5-(2-Chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[5-(2-Chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl]-2-fluoraphenyl}-2,6-difluorobenzenesulfonamide
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Synthesis routes and methods I

Procedure details

To a reactor vessel was charged N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (30 g, 1 eq) followed by dichloromethane (300 mL). The reaction slurry was cooled to ˜10° C. and N-bromosuccinimide (“NBS”) (12.09 g, 1 eq) was added in 3 approximately equal portions, stirring for 10-15 minutes between each addition. After the final addition of NBS, the reaction mixture was warmed to ˜20° C. and stirred for 45 min. Water (5 vol) was then added to the reaction vessel and the mixture was stirred and then the layers separated. Water (5 vol) was again added to the dichloromethane layer and the mixture was stirred and the layers separated. The dichloromethane layers were concentrated to ˜120 mL. Ethyl acetate (7 vol) was added to the reaction mixture and concentrated to ˜120 mL. Dimethylacetamide (270 mL) was then added to the reaction mixture and cooled to ˜10° C. 2,2-Dimethylpropanethioamide (1.3 g, 0.5 eq) in 2 equal portions was added to the reactor contents with stirring for ˜5 minutes between additions. The reaction was warmed to 20-25° C. After 45 min, the vessel contents were heated to 75° C. and held for 1.75 hours. The reaction mixture was then cooled to 5° C. and water (270 ml) was slowly charged keeping the temperature below 30° C. Ethyl acetate (4 vol) was then charged and the mixture was stirred and layers separated. Ethyl acetate (7 vol) was again charged to the aqueous layer and the contents were stirred and separated. Ethyl acetate (7 vol) was charged again to the aqueous layer and the contents were stirred and separated. The organic layers were combined and washed with water (4 vol) 4 times and stirred overnight at 20-25° C. The organic layers were then concentrated under heat and vacuum to 120 mL. The vessel contents were then heated to 50° C. and heptanes (120 mL) were added slowly. After addition of heptanes, the vessel contents were heated to reflux then cooled to 0° C. and held for ˜2 hrs. The solids were filtered and rinsed with heptanes (2×2 vol). The solid product was then dried under vacuum at 30° C. to obtain N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (28.8 g, 80%).
Quantity
300 mL
Type
reactant
Reaction Step Two
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12.09 g
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reactant
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1.3 g
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270 mL
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0 (± 1) mol
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a solution of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (2.0 g, 4.53 mmol) in 40 mL DMA, 1.0 eq. NBS (0.806 g, 4.53 mmol) was added and the solution was allowed to stir 15 min at rt. 2,2-dimethylpropanethioamide (0.531 g, 4.53 mmol) was then added at rt. The reaction was heated to 60° C. for 2 hours. The reaction was not complete by LC-MS. The reaction mixture was then heated to 80° C. for an additional hour. The reaction mixture was diluted with water and extracted×2 with EtOAc. The combined EtOAc washings were washed with water×3 to remove DMA, dried over MgSO4, filtered and concentrated onto silica gel. The crude material was chromatographed in 10-80% EtOAc in Hexanes to give the desired product, 1.6 g (64%). MS (ESI): 539.1 [M+H]+.
Name
Quantity
0.806 g
Type
reactant
Reaction Step Two
Quantity
0.531 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
Reactant of Route 6
N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

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